CID 78067551
Description
Contextualization of Chemical Compound Research within Chemical Biology and Medicinal Chemistry
Research into chemical compounds forms the bedrock of chemical biology and medicinal chemistry. In these fields, scientists explore how small molecules interact with biological systems. The goal of chemical biology is to use chemical tools to understand and manipulate biological processes. Medicinal chemistry, a related discipline, focuses on the design and synthesis of new chemical entities (NCEs) with the potential to become therapeutic agents. The investigation of a specific compound would typically involve understanding its synthesis, structure-activity relationships, and its effects on cellular pathways or disease models.
Significance of Investigating Novel Chemical Entities in Academic Settings
The study of novel chemical entities in academia is crucial for advancing the frontiers of science and medicine. These investigations can lead to the discovery of new biological pathways, the identification of new drug targets, and the development of innovative research tools. frontiersin.org Academic research often undertakes high-risk, high-reward projects that may not be pursued by the pharmaceutical industry, thus providing a vital source of innovation for future therapies. nih.gov The exploration of unique molecular structures is a key driver of progress in treating a wide range of diseases. nih.gov
Overview of Interdisciplinary Approaches in Chemical Compound Studies
The comprehensive study of a chemical compound necessitates a highly interdisciplinary approach. nih.gov This typically involves collaboration between synthetic chemists, who create the molecule; biochemists and pharmacologists, who evaluate its biological activity; and computational chemists, who can model its interactions with biological targets. frontiersin.orgsparkl.me This synergistic approach, integrating knowledge and techniques from chemistry, biology, and computer science, is essential for accelerating the journey from a novel compound to a valuable research probe or a potential therapeutic candidate. solubilityofthings.com
Due to the absence of specific information for CID 78067551, the detailed research findings and data tables requested in the subsequent sections of the proposed article cannot be provided.
Structure
2D Structure
Properties
Molecular Formula |
C6H12O3Si |
|---|---|
Molecular Weight |
160.24 g/mol |
InChI |
InChI=1S/C6H12O3Si/c1-5(2)9-10-6(7-3)8-4/h6H,1H2,2-4H3 |
InChI Key |
UBFMQVWLWFQAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)O[Si]C(OC)OC |
Origin of Product |
United States |
Advanced Methodologies for Chemical Compound Investigation
Synthetic Strategies for Chemical Compound Generation
The creation of novel compounds like CID 78067551 and its analogues relies on established and innovative synthetic methodologies. These strategies are crucial for generating molecules for screening and developing structure-activity relationships (SAR).
Rational Design and De Novo Synthesis of Chemical Compound Analogues
Rational drug design for a compound like this compound would leverage the known biological activities of its constituent parts. frontiersin.orgmdpi.com The pyrazole (B372694) core is recognized as a "privileged structure" in drug development, known to interact with a wide range of biological targets. frontiersin.org The de novo synthesis would likely involve a convergent approach, where key building blocks are synthesized separately and then combined.
A common strategy involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to form the pyrazole ring. scholarsresearchlibrary.com For this compound, a plausible route would start with a cyclopropyl-containing dicarbonyl precursor, which is then reacted with hydrazine. The resulting aminopyrazole can then be acylated with a derivative of 2-naphthaleneacetic acid to yield the final product. The design process focuses on how each part of the molecule might interact with a biological target, with the goal of optimizing therapeutic activity. frontiersin.org
| Structural Moiety | Potential Role in Rational Design | Rationale |
| Pyrazole Core | Scaffold/Pharmacophore | A versatile and well-documented heterocyclic scaffold known for a wide range of biological activities. mdpi.com |
| Cyclopropyl Group | Conformational Lock/Metabolic Stability | Provides steric bulk and conformational rigidity, which can enhance binding affinity and selectivity. |
| Naphthalene (B1677914) Group | Hydrophobic Interaction/Binding | A large, hydrophobic moiety that can engage in π-stacking or occupy hydrophobic pockets in a target protein. |
| Acetamide Linker | H-Bond Donor/Acceptor & Spacer | Provides a hydrogen bond donor (N-H) and acceptor (C=O) and controls the distance and orientation between the pyrazole and naphthalene moieties. |
Combinatorial Chemistry Approaches for Library Generation
To explore the chemical space around this compound, combinatorial chemistry would be a powerful tool. arkat-usa.org This involves the systematic and parallel synthesis of a large number of related compounds in a "library." researchgate.net Using solid-phase synthesis, a core scaffold, such as 3-amino-5-cyclopropyl-1H-pyrazole, could be attached to a resin support. mdpi.comnih.gov Subsequently, a diverse set of acylating agents (analogues of 2-naphthaleneacetic acid) could be added in parallel to generate a library of final compounds. arkat-usa.org This high-throughput approach allows for the rapid generation of many derivatives, which is essential for identifying lead compounds in drug discovery. arkat-usa.orgresearchgate.net
| Diversification Point | Building Block Examples | Objective |
| R1 (Acyl Group) | Phenylacetic acids, heteroarylacetic acids, aliphatic carboxylic acids | Explore different hydrophobic and electronic interactions. |
| R2 (Pyrazole Substituent) | Cyclobutyl, isopropyl, phenyl groups | Modulate steric and electronic properties of the pyrazole core. |
Semi-Synthesis and Derivatization Techniques for Structural Modification
For small molecules like this compound, which are typically built from simple precursors, de novo synthesis is the primary route rather than semi-synthesis from a natural product. scholarsresearchlibrary.com However, derivatization of a common, advanced intermediate is a key strategy. For instance, a key building block like 3-amino-5-cyclopropyl-1H-pyrazole could be synthesized in bulk. This intermediate can then be subjected to various chemical transformations to create a wide array of analogues. This approach is efficient for producing structurally related compounds to probe structure-activity relationships. vulcanchem.com
Computational Chemistry and In Silico Approaches for Chemical Compounds
Computational methods are indispensable for predicting and understanding the behavior of chemical compounds at a molecular level, guiding further experimental work. eurasianjournals.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. rsc.orgbenthamscience.com For a compound like this compound, a researcher would first identify a potential protein target. For example, some pyrazole derivatives are known inhibitors of enzymes like DNA gyrase or protein kinases. rsc.orgnih.gov The docking process involves placing the 3D structure of this compound into the active site of the target protein and calculating the binding affinity or score. nih.govthesciencein.org
Following docking, molecular dynamics (MD) simulations can be run. MD simulates the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the key interactions (like hydrogen bonds or hydrophobic contacts) that maintain it. eurasianjournals.com These simulations are crucial for refining lead compounds and understanding their mechanism of action at a dynamic level.
| Computational Step | Purpose | Expected Outcome |
| Ligand Preparation | Generate a low-energy 3D conformation of this compound. | A valid 3D structure file for docking. |
| Protein Preparation | Obtain and prepare the 3D crystal structure of a target protein (e.g., from the Protein Data Bank). | A receptor model ready for docking, with the binding site defined. |
| Molecular Docking | Predict the binding pose and affinity of the ligand in the protein's active site. rsc.org | A ranked list of binding poses and an estimated binding energy score. |
| Molecular Dynamics | Simulate the behavior of the ligand-protein complex over time. | Assessment of binding stability and identification of key intermolecular interactions. eurasianjournals.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. modern-journals.comnih.gov For this compound, these calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (ESP). researchgate.netiiste.org
The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. iiste.org The ESP map shows the regions of positive and negative charge on the molecule's surface, which is critical for understanding non-covalent interactions with a biological target, such as hydrogen bonding. researchgate.net These calculations provide a fundamental understanding of the molecule's properties that govern its biological activity. nih.gov
| Calculated Property | Significance |
| Optimized Geometry | Predicts the most stable 3D structure of the molecule in a vacuum or solvent. modern-journals.com |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons, indicating its reactivity. iiste.org |
| Molecular Electrostatic Potential (ESP) | Visualizes charge distribution, predicting sites for electrostatic and hydrogen bonding interactions. researchgate.net |
| Vibrational Frequencies | Can be compared with experimental IR spectra to confirm the synthesized structure. nih.gov |
No Public Scientific Data Found for Chemical Compound “this compound”
Following a comprehensive search of scientific databases and public domain resources, no chemical compound with the specific identifier “this compound” has been found. The requested article, which was to be focused solely on this compound, cannot be generated due to the absence of any available data.
The identifier “CID” is commonly used to denote a Compound ID in the PubChem database, a public repository of chemical substance information. However, the specific identifier “78067551” does not correspond to any entry in this or other accessible chemical databases.
Without any information on the chemical structure, properties, or research associated with “this compound,” it is impossible to produce a scientifically accurate and informative article as per the user's detailed outline. The required sections on virtual screening, predictive modeling, and analytical characterization are all contingent on the existence of the compound and associated research, which appears to be non-existent in the public domain.
Therefore, the generation of an article on “this compound” cannot be fulfilled. It is recommended to verify the compound identifier and ensure that it corresponds to a publicly registered chemical substance.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Foundational Principles of Structure-Activity Relationship Investigations
The core principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a chemical compound is intrinsically linked to its molecular structure. oup.comsolubilityofthings.com Medicinal chemists systematically synthesize and test analogs of a lead compound to understand which parts of the molecule, known as pharmacophores, are essential for its activity and which parts can be modified to improve properties like potency, selectivity, and metabolic stability. oncodesign-services.comslideshare.net
Key principles guiding SAR investigations include:
Correlation between Structure and Activity: The foundational tenet is that modifications to a molecule's structure, such as adding, removing, or altering functional groups, will result in changes to its biological effects. solubilityofthings.com
Role of Functional Groups: The specific functional groups on a molecule dictate its electronic properties, solubility, and ability to form interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces) with a biological target. solubilityofthings.com
Stereochemistry and Conformation: The three-dimensional arrangement of atoms is critical. The shape of a molecule determines how well it can fit into the binding site of a target protein, much like a key fits into a lock. slideshare.netnumberanalytics.com
For CID 78067551, an SAR campaign would involve modifying its distinct structural regions:
The Acrylamide (B121943) Moiety: This group is a potential covalent binder (a Michael acceptor). Studies would involve altering it to understand its role in activity.
The Indole (B1671886) Core: Modifications to the indole ring system could explore the importance of its aromatic and hydrogen-bonding characteristics.
The Aminopyrimidine Linker: The central pyrimidine (B1678525) ring is a common scaffold in kinase inhibitors. Substituents on this ring, like the trifluoromethyl group, would be varied to probe their effect on potency and selectivity.
The Phenyl-piperazine Tail: This solvent-exposed region is often modified to fine-tune physicochemical properties such as solubility and cell permeability.
An illustrative SAR table for modifications to the "tail" region of a compound like this compound might look as follows.
Table 1: Illustrative SAR Data for Hypothetical Analogs of this compound This table is a hypothetical representation to illustrate the SAR concept.
| Compound ID | R Group Modification (on Piperazine) | Target Kinase IC₅₀ (nM) |
|---|---|---|
| This compound | -C(O)CH₃ (Acetyl) | 5 |
| Analog 1 | -H | 50 |
| Analog 2 | -C(O)CH₂CH₃ (Propionyl) | 4 |
| Analog 3 | -SO₂CH₃ (Mesyl) | 25 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical extension of SAR. slideshare.net It aims to build a mathematical model that quantitatively correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgneovarsity.org Instead of qualitative observations, QSAR uses numerical values, called molecular descriptors, to represent the physicochemical properties of the molecules. ontosight.ai
The QSAR workflow involves several key steps:
Data Preparation: A dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is collected.
Descriptor Calculation: For each molecule, a wide range of descriptors are calculated, representing properties like lipophilicity (LogP), electronic effects (Hammett constants), steric parameters (Taft constants), and topological indices. slideshare.netneovarsity.org
Model Building: Statistical methods, from multiple linear regression to advanced machine learning algorithms like support vector machines and neural networks, are used to create an equation that links the descriptors to the activity. ontosight.aiacs.org
Validation: The model's predictive power is rigorously tested using both internal and external sets of compounds to ensure it is robust and not overfitted.
For this compound, a QSAR model could be developed to predict the kinase inhibitory activity of new, unsynthesized analogs. This would allow researchers to prioritize the synthesis of compounds most likely to be highly potent, saving significant time and resources. neovarsity.org
Table 2: Example Descriptors for a QSAR Study of this compound Analogs This table contains hypothetical data for illustrative purposes.
| Compound ID | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | pIC₅₀ (-log(IC₅₀)) |
|---|---|---|---|---|
| This compound | 4.5 | 120 | 2 | 8.30 |
| Analog 1 | 3.8 | 115 | 3 | 7.30 |
| Analog 2 | 4.9 | 120 | 2 | 8.40 |
| Analog 3 | 4.2 | 145 | 2 | 7.60 |
Fragment-Based and Scaffold Hopping Approaches in SAR Exploration
Fragment-Based Drug Discovery (FBDD) and scaffold hopping are modern strategies used to explore chemical space and discover novel drug candidates. cam.ac.ukopenaccessjournals.com
Fragment-Based Drug Discovery (FBDD) starts by screening libraries of very small molecules ("fragments," typically with a molecular weight <300 Da) to identify those that bind weakly to the biological target. openaccessjournals.com Because of their simplicity, these fragments are highly efficient binders for their size. Once identified, these fragments are optimized into more potent, lead-like molecules through strategies such as:
Fragment Growing: Adding chemical substituents to the fragment to make new, favorable interactions with the target. cresset-group.com
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target. openaccessjournals.com
The structure of this compound can be deconstructed into several fragments, such as the acetyl-piperazine, the trifluoromethyl-pyrimidine, and the acrylamide-indole, which could themselves be starting points in an FBDD campaign.
Scaffold Hopping is a computational or medicinal chemistry strategy used to replace the central core (scaffold) of a known active molecule with a chemically different one, while maintaining the original orientation of key binding groups. cam.ac.uknih.gov This is done to discover new chemical series with improved properties (e.g., better pharmacokinetics, novel intellectual property). nih.gov For this compound, a scaffold hopping approach could involve replacing the central aminopyrimidine core with other heterocyclic systems like a pyrazole (B372694), quinazoline, or pyrido[2,3-d]pyrimidine (B1209978) to identify novel and potent analogs. nih.gov
Elucidation of Structure-Mechanism Relationships for Chemical Compounds
While SAR defines what structural features are important for activity, the Structure-Mechanism Relationship (SMR) seeks to explain how those features determine the molecule's mechanism of action. pnas.orgrsc.org This involves understanding the precise molecular interactions at the atomic level. For an enzyme inhibitor like this compound might be, this includes determining whether it is a reversible or irreversible inhibitor and identifying the specific amino acid residues it interacts with in the target's binding site.
A key structural feature of this compound relevant to its SMR is the acrylamide group . This functional group is a well-known Michael acceptor, capable of forming a permanent, covalent bond with nucleophilic amino acid residues (like cysteine) in a protein's active site. The presence of this group strongly suggests a potential mechanism of irreversible inhibition.
SMR studies for this compound would aim to answer questions such as:
Does the acrylamide group form a covalent bond with the target kinase? This could be tested using techniques like mass spectrometry.
What is the role of the trifluoromethyl (CF₃) group? This highly electronegative group can influence the electronic properties of the pyrimidine ring and form specific interactions with the target.
How does the molecule orient itself in the binding pocket? X-ray crystallography or cryo-electron microscopy would be used to obtain a high-resolution structure of the compound bound to its target, revealing the precise binding mode and key interactions. researchgate.net
By understanding the SMR, chemists can rationally design next-generation compounds with enhanced mechanisms, such as increased selectivity for the target kinase over others, thereby minimizing potential off-target effects.
No Publicly Available Research Data for Chemical Compound this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings or data have been identified for the chemical compound designated as "this compound." Consequently, it is not possible to generate the requested article on its "Molecular Target Identification and Validation in Biological Systems" as outlined.
It is possible that this compound belongs to a private or proprietary chemical library and any associated research has not been disclosed in the public domain. Without any foundational data on its biological activity or molecular targets, the creation of a scientifically accurate and informative article as per the user's detailed outline is unachievable.
Therefore, the sections and subsections requested under "Molecular Target Identification and Validation in Biological Systems" cannot be populated with the required detailed research findings and data tables.
Molecular Target Identification and Validation in Biological Systems
Computational and Bioinformatic Strategies for Target Prediction
Machine Learning Applications in Target Discovery
While the initial discovery of Navitoclax and its primary targets relied on established structure-based drug design and biochemical screening, the field of target identification has increasingly incorporated computational approaches. Machine learning (ML), in particular, has emerged as a powerful tool for virtual screening and identifying novel inhibitors for well-defined targets like the B-cell lymphoma-2 (Bcl-2) family of proteins. thno.orgnih.gov
ML models, including deep neural networks (DNNs) and random forest (RF) algorithms, are trained on large datasets of known compounds and their biological activities. mdpi.comresearchgate.net These models learn to recognize the complex relationships between a molecule's structural features and its ability to bind to a specific protein target. For the Bcl-2 family, researchers have successfully used ML-guided virtual screening to sift through vast chemical libraries and identify new small molecules that are predicted to bind to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1. thno.orgnih.govmdpi.com These computational "hits" are then prioritized for experimental validation, significantly accelerating the discovery process. mdpi.com
This approach allows for the rapid identification of novel chemical scaffolds with the potential to inhibit Bcl-2 family proteins, the same targets modulated by Navitoclax. biorxiv.org Studies have demonstrated that ML models can effectively predict Bcl-2 inhibitors with high accuracy, showcasing the potential of these techniques to expedite the development of new therapeutics targeting this critical apoptosis pathway. mdpi.com
Validation of Identified Molecular Targets in Relevant Academic Biological Models
Following computational prediction or initial discovery, rigorous experimental validation is required to confirm the molecular targets of a compound and understand its mechanism of action. For Navitoclax, extensive research has validated its high-affinity binding to a specific subset of the anti-apoptotic Bcl-2 family proteins. nih.govfrontiersin.org The primary molecular targets identified and validated for Navitoclax are Bcl-2, B-cell lymphoma-extra-large (Bcl-xL), and Bcl-w. wikipedia.orgaacrjournals.org It binds more weakly to other family members like Myeloid cell leukemia-1 (Mcl-1) and A1. aacrjournals.orgselleckchem.com
The validation process involves a multi-tiered approach, beginning with cell-free biochemical assays to confirm direct target engagement and progressing to cell-based and ex vivo models to verify the compound's effect in a biological context.
In Vitro Target Engagement and Functional Assays
In vitro assays are essential for quantifying the direct interaction between a compound and its purified target protein, free from cellular complexity. For Navitoclax, cell-free assays have been crucial in defining its binding affinity and specificity.
Biochemical Binding Assays: Competitive binding assays are a primary method for determining a compound's affinity for its target. Researchers have used techniques such as fluorescence polarization assays and time-resolved fluorescence resonance energy transfer (TR-FRET) to quantify the binding of Navitoclax to Bcl-2 family proteins. selleckchem.com In these assays, Navitoclax competes with a fluorescently labeled peptide (like a BH3-domain peptide) for binding to the target protein. The displacement of the peptide results in a measurable change in the optical signal, allowing for the calculation of binding affinity (Ki). selleckchem.com
The following table summarizes the high-affinity binding of Navitoclax to its targets as determined by these cell-free assays.
| Target Protein | Assay Type | Binding Affinity (Ki) | Reference |
| Bcl-xL | Fluorescence Polarization | ≤ 0.5 nM | selleckchem.com |
| Bcl-2 | Fluorescence Polarization | ≤ 1 nM | selleckchem.comapexbt.com |
| Bcl-w | Fluorescence Polarization | ≤ 1 nM | selleckchem.comapexbt.com |
Functional Assays: Beyond simple binding, functional in vitro assays confirm that this engagement translates into the intended biological action. Navitoclax functions as a BH3-mimetic; it mimics the action of pro-apoptotic BH3-only proteins (e.g., Bim, Bad). apexbt.com By binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, Navitoclax displaces these pro-apoptotic proteins. nih.govfrontiersin.org This disruption is a key functional outcome that can be measured. Assays demonstrating the disruption of protein-protein interactions (e.g., preventing Bcl-xL from sequestering Bim) confirm the compound's mechanism of action at a molecular level. nih.gov
Cell-Based Assays for Pathway Modulation and Cellular Responses
Cell-based assays are the next critical step, used to verify that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired physiological response.
Cellular Response Assays: Studies have extensively used cancer cell lines known to be dependent on Bcl-2 family proteins, such as those from Small-Cell Lung Cancer (SCLC) and Chronic Lymphocytic Leukemia (CLL), to validate the activity of Navitoclax. selleckchem.comaacrjournals.orgashpublications.org The primary cellular response measured is the induction of apoptosis. Standard assays to quantify this include:
Cell Viability Assays: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are used to measure the number of viable cells after treatment, from which EC50 or IC50 values (the concentration required to inhibit 50% of cell growth) are calculated. selleckchem.com
Apoptosis Detection: The induction of apoptosis is directly confirmed using methods like Annexin V staining (which identifies early apoptotic cells) and detection of cleaved Poly (ADP-ribose) polymerase (PARP) by western blot (a marker of caspase activation). aacrjournals.orgkuleuven.be
The table below presents data from cell-based assays for Navitoclax in representative cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| H146 | SCLC | CellTiter-Glo | EC50 | 110 nM | selleckchem.com |
| H889 | SCLC | CellTiter-Glo | EC50 | <400 nM | selleckchem.com |
| WaGa | Merkel Cell Carcinoma | XTT Assay | IC50 | 96.0 nM | kuleuven.be |
| SCLC Cell Lines | SCLC | Annexin V Staining | Apoptosis | Increased Annexin V positive cells | aacrjournals.org |
Pathway Modulation Assays: To confirm that the observed apoptosis is due to the intended mechanism, assays are performed to demonstrate modulation of the target pathway. For Navitoclax, this involves showing that it disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins within the cell. Co-immunoprecipitation experiments can be used to show that in the presence of Navitoclax, pro-apoptotic proteins like Bim are released from Bcl-2. nih.govresearchgate.net This release of pro-apoptotic proteins triggers the downstream caspase cascade, confirming that Navitoclax functions by inhibiting its targets to activate the intrinsic apoptosis pathway. apexbt.com
Ex Vivo Model Systems for Mechanistic Confirmation
Ex vivo models use tissues or cells taken directly from a living organism and studied in a laboratory environment. These systems provide a bridge between in vitro cell culture and in vivo studies, offering a more physiologically relevant context for confirming a drug's mechanism.
A key application for ex vivo studies is to confirm target engagement in a complex biological matrix like whole blood or in patient-derived tumor samples. mdpi.com The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. mdpi.comnih.gov CETSA operates on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. mdpi.com
The workflow for an ex vivo CETSA experiment with Navitoclax would be:
Sample Collection: Whole blood or tumor biopsies are collected from subjects (in preclinical animal models or human clinical trials) who have been administered Navitoclax. nih.gov
Treatment & Heating: The ex vivo samples are divided into aliquots and heated to a range of temperatures.
Analysis: The remaining soluble (non-denatured) target protein (e.g., Bcl-xL) is quantified using antibody-based methods (like an ELISA) or mass spectrometry. nih.gov
A shift in the melting curve of Bcl-xL or Bcl-2 to a higher temperature in samples from Navitoclax-treated subjects compared to untreated controls provides direct evidence of target engagement. mdpi.com Studies have demonstrated the feasibility of using CETSA and its derivatives to measure target engagement in unprocessed human whole blood, making it an invaluable tool for confirming that Navitoclax reaches and binds to its intended targets under physiological conditions. nih.govbiorxiv.org This mechanistic confirmation in patient-derived samples helps to correlate target engagement with clinical response. mdpi.com Preclinical studies have also utilized ex vivo analysis of mouse and human blood to investigate the effects of Navitoclax, confirming its activity in a complex biological fluid. frontiersin.org
Mechanistic Biology of Chemical Compounds
Investigation of Cellular Uptake and Subcellular Localization
While specific studies detailing the cellular uptake mechanisms of BI-9740 are not extensively documented in the provided research, its primary target, Cathepsin C (CTSC), is known to be a lysosomal cysteine protease. opnme.comnih.gov This localization strongly suggests that for BI-9740 to exert its inhibitory effect, it must be able to cross the cell membrane and localize to the lysosomal compartment. The process by which small molecules like BI-9740 enter cells can involve passive diffusion across the lipid bilayer or be facilitated by membrane transporters.
Once inside the cell, the compound would need to reach the lysosomes. These organelles are central to cellular degradative processes and are involved in various signaling pathways. nih.gov The ability of BI-9740 to effectively inhibit CTSC within these acidic and highly enzymatic environments is a key aspect of its function. Further research utilizing techniques such as fluorescently labeling the compound could provide more direct evidence of its subcellular localization and trafficking pathways.
Modulatory Effects on Cellular Pathways and Signaling Networks
BI-9740's primary mechanism of action is the inhibition of Cathepsin C, which plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). opnme.comresearchgate.net By blocking CTSC, BI-9740 effectively prevents the maturation and activation of these NSPs in the bone marrow during neutrophil development. researchgate.net This leads to a significant reduction in the activity of these proteases in circulating neutrophils. opnme.comnih.gov
The downstream effects of this inhibition are substantial, as NSPs are key mediators of inflammation and tissue damage in various pathological conditions. nih.govresearchgate.net For instance, the reduction in active NE, CG, and PR3 can mitigate inflammatory responses. nih.gov Furthermore, Cathepsin C itself is involved in modulating immune responses through the cleavage of toll-like receptors and influencing antigen processing and presentation, suggesting that its inhibition by BI-9740 could have broader immunomodulatory effects. nih.gov
In a rat model of heart transplantation, treatment with BI-9740 was shown to decrease myocardial neutrophil infiltration and nitro-oxidative stress. nih.gov It also attenuated the increase in PARP-1-positive cells, which are indicative of an apoptotic response. nih.gov
Impact on Gene Expression and Proteomic Profiles
The administration of BI-9740 leads to distinct changes in the proteomic profile, primarily centered on the reduction of active neutrophil serine proteases. Research has demonstrated that treatment with this compound significantly reduces the activity of neutrophil elastase and cathepsin G. nih.gov Western blot analysis has also confirmed a reduction in the protein levels of neutrophil elastase in BI-9740-treated subjects compared to controls. nih.gov
In a study involving mice, an 11-day treatment with an oral formulation of BI-9740 resulted in the elimination of active neutrophil elastase in peripheral neutrophils. opnme.com The levels of active Cathepsin G and Proteinase 3 were similarly diminished. opnme.com These findings underscore the compound's targeted impact on the proteome of immune cells. While comprehensive gene expression analyses following BI-9740 treatment are not detailed, the observed reduction in specific protein levels and activities points towards a significant modulation of the inflammatory proteome.
Table 1: Effect of BI-9740 on Neutrophil Serine Protease Activity
| Protease | Species | Effect | Reference |
|---|---|---|---|
| Neutrophil Elastase (NE) | Human (U937 cell line) | IC50 of 5.4 nM for inhibition of active NE production | opnme.com |
| Neutrophil Elastase (NE) | Mouse | Elimination of active NE in peripheral neutrophils | opnme.com |
| Cathepsin G (CG) | Mouse | Reduction in active CG levels | opnme.com |
| Proteinase 3 (PR3) | Mouse | Reduction in active PR3 levels | opnme.com |
| Neutrophil Elastase (NE) | Rat | 42 ± 2% reduction in activity | nih.gov |
| Cathepsin G (CG) | Rat | 54 ± 4% reduction in activity | nih.gov |
IC50: Half-maximal inhibitory concentration
Interrogation of Off-Target Interactions and Selectivity
BI-9740 is characterized as a highly selective inhibitor of Cathepsin C. In vitro assays have shown that it blocks human CTSC with a half-maximal inhibitory concentration (IC50) of 1.8 nM. opnme.com Its selectivity for CTSC is over 1,500 times greater than for related proteases such as Cathepsin B, F, H, K, L, and S. opnme.com Furthermore, BI-9740 displayed no activity against 34 other unrelated proteases from different classes at concentrations up to 10 µM. opnme.com
Despite its high selectivity for its primary target, some off-target activities have been identified. Testing against a panel of 80 different receptors and transporters revealed that BI-9740 has agonistic activity on the kappa opioid receptor (KOR) with a half-maximal effective concentration (EC50) of 1.2 µM. opnme.com It also demonstrated inhibitory activity on the 5-HT transporter with an IC50 of 0.71 µM. opnme.com It is important to note that these off-target interactions occur at concentrations significantly higher than its potent inhibition of Cathepsin C.
Table 2: Selectivity and Off-Target Profile of BI-9740
| Target | Activity | Concentration | Reference |
|---|---|---|---|
| Cathepsin C (human) | Inhibition (IC50) | 1.8 nM | opnme.com |
| Cathepsin B, F, H, K, L, S | Inhibition | >1,500x selectivity vs. CatC | opnme.com |
| 34 unrelated proteases | No activity | Up to 10 µM | opnme.com |
| Kappa Opioid Receptor (KOR) | Agonist (EC50) | 1.2 µM | opnme.com |
| 5-HT Transporter | Inhibition (IC50) | 0.71 µM | opnme.com |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration
Derivative Design and Optimization in Academic Research
Structure-Guided Design of Advanced Chemical Compound Derivatives
The design of advanced derivatives of CDC25 inhibitors is heavily reliant on understanding the structural nuances of the target enzymes. The CDC25 family of dual-specificity phosphatases, comprising isoforms A, B, and C, play a crucial role in cell cycle regulation by activating cyclin-dependent kinases (CDKs). nih.govmdpi.com Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. nih.govresearchgate.net
However, the structure of the CDC25 active site presents significant challenges for inhibitor design. It is characterized by a shallow active site region and a highly reactive cysteine residue, which complicates the development of potent and specific inhibitors. frontiersin.orgnih.gov To overcome these hurdles, researchers have employed a variety of computational and structure-based design strategies.
One approach involves pharmacophore-guided discovery, which defines a minimal common three-dimensional arrangement of essential features that a molecule must possess to be recognized by the CDC25 active site. frontiersin.orgresearchgate.net This has led to the identification of novel scaffolds for inhibitor development. Molecular docking studies, utilizing the crystal structure of CDC25B, have been instrumental in optimizing the binding of these scaffolds. researchgate.net These computational methods help in identifying key interactions between the inhibitor and the enzyme, guiding the rational design of more potent analogues. researchgate.net
For instance, molecular modeling has been used to postulate a potential Cdc25 site of interaction for quinone-based inhibitors. nih.gov Furthermore, computational electrostatic potential mapping has suggested that an electron-deficient 7-position is crucial for the maximal activity of certain quinolinedione inhibitors. acs.org An alternative strategy that has gained attention is the targeting of allosteric sites, which are pockets on the enzyme distant from the active site. Fragment-based screening has successfully identified compounds that bind to a pocket adjacent to the protein-protein interaction interface with CDK2/Cyclin A, offering a novel avenue for inhibiting CDC25 activity. nih.gov
Synthetic Methodologies for Optimized Analogues
The synthesis of optimized analogues of CDC25 inhibitors has explored a diverse range of chemical scaffolds. A significant portion of the research has been dedicated to quinone-containing compounds. mdpi.com Menadione (vitamin K3) was one of the initial para-quinoid compounds identified as a Cdc25 inhibitor. nih.gov Subsequent synthetic efforts have focused on modifying this core structure to improve activity and reduce toxicity. nih.gov
Analogues of vitamin K3 with heteroatom substitutions in the benzene (B151609) ring have been synthesized and evaluated. nih.govresearchgate.net For example, the synthesis of a novel coumarin-quinone derivative was undertaken in an attempt to decrease toxicity while maintaining inhibitory activity against CDC25 phosphatases. nih.gov Another area of focus has been the development of quinolinediones, with compounds like 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (NSC 663284) emerging as potent inhibitors. acs.orgmdpi.com
Beyond quinones, academic labs have synthesized and evaluated a variety of other chemical classes. Indolyldihydroxyquinones have been developed as isosteric analogues of paraquinoids, demonstrating reversible inhibitory activity. nih.gov The synthesis of novel inhibitors has also been approached through molecular modeling, leading to the proposed synthesis of compounds based on a 4-aminobenzoic acid (PABA) nucleus, such as PABA34. latakia-univ.edu.sy The synthetic routes for these compounds often involve multi-step processes, including reactions like reductive amination and esterification. latakia-univ.edu.sy The development of non-quinone inhibitors, such as those based on a naphthylphenylamine scaffold, represents a move towards compounds that may have fewer off-target effects. researchgate.net
Academic Assessment of Enhanced Biological Potency and Selectivity
The biological evaluation of newly synthesized CDC25 inhibitor derivatives is a critical step in the optimization process. This assessment primarily involves in vitro enzyme assays to determine the potency and selectivity of the compounds against the different CDC25 isoforms (A, B, and C). The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
A number of quinone-based compounds have demonstrated potent inhibition of CDC25 phosphatases. For instance, NSC 95397 (2,3-bis-[2-hydroxyethylsulfanyl]- frontiersin.orgnih.govnaphthoquinone) displayed impressive in vitro Ki values of 32 nM, 96 nM, and 40 nM for Cdc25A, -B, and -C, respectively. nih.gov Another potent inhibitor, NSC 663284, exhibited mixed competitive kinetics with Ki values of 29 nM, 95 nM, and 89 nM against Cdc25A, Cdc25B, and Cdc25C, respectively, indicating a threefold selectivity for Cdc25A. acs.org
Selectivity is a key parameter assessed in these studies, as inhibitors that can differentiate between the CDC25 isoforms or between CDC25 and other phosphatases, such as protein tyrosine phosphatase 1b (PTP1B) or VH1-related dual-specificity phosphatase (VHR), are highly desirable to minimize off-target effects. nih.govacs.org For example, NSC 663284 was found to be 20-fold and 450-fold more selective for Cdc25B as compared with VHR or PTP1B, respectively. acs.orgmdpi.com
The evaluation of these compounds often extends to cell-based assays to determine their effects on cell cycle progression and cancer cell growth. mdpi.comnih.gov For instance, NSC 95397 was shown to cause significant growth inhibition against human and murine carcinoma cells and to block the G2/M phase transition. nih.gov The tables below summarize the inhibitory activities of several representative CDC25 inhibitor derivatives from academic research.
| Compound Name/Code | Target(s) | IC50/Ki | Selectivity Notes |
| Menadione (Vitamin K3) | Cdc25A, B, C | Ki: 38 µM (A), 95 µM (B), 20 µM (C) | - |
| NSC 95397 | Cdc25A, B, C | Ki: 32 nM (A), 96 nM (B), 40 nM (C) | 125-fold more selective for Cdc25A than VHR; 180-fold more selective for Cdc25A than PTP1B nih.gov |
| NSC 663284 | Cdc25A, B, C | Ki: 29 nM (A), 95 nM (B), 89 nM (C) | 20-fold more selective for Cdc25B than VHR; 450-fold more selective for Cdc25B than PTP1B acs.orgmdpi.com |
| Indolyldihydroxyquinone 51 | Cdc25A, B, C | IC50: 1.0 µM (A), 1.0 µM (B), 3.5 µM (C) | Reversible inhibitor nih.gov |
| Miltirone analogue 35 | Cdc25A, B, C | IC50: 3.96 µM (A), 3.16 µM (B), 4.11 µM (C) | - |
| LGH00045 | Cdc25A, B | IC50: 0.53 µM (A), 0.82 µM (B) | Good selectivity against Cdc25 phosphatases mdpi.com |
| Compound 95 | Cdc25B | IC50: 0.21 µM | 10-fold higher selectivity for Cdc25B than Cdc25A mdpi.com |
| Compound 96 | Cdc25B | IC50: 0.20 µM | 10-fold higher selectivity for Cdc25B than Cdc25A mdpi.com |
Future Directions and Emerging Research Paradigms
Collaborative Research Models in Chemical Compound ScienceNo collaborative research models have been documented in relation to CID 78067551. Collaborative efforts are increasingly important in advancing scientific research by bringing together diverse expertise and resources.remedi4all.orgSuch models can accelerate the translation of basic discoveries into tangible applications.cidoc-crm.org
Due to the lack of any specific data for "this compound," the requested detailed article cannot be generated. Further investigation into the origin of this identifier may be necessary to determine if it is a valid, albeit unresearched, compound or a potential error in notation.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CID 78067551?
- Methodological Answer :
- Step 1 : Identify gaps in existing literature (e.g., physicochemical properties, biological interactions) using systematic reviews and databases like PubMed or SciFinder .
- Step 2 : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison) over [timeframe]?" .
- Step 3 : Ensure the question is measurable (e.g., quantifiable endpoints like IC50 values or spectroscopic data) and avoids vague terms .
Q. What are key considerations for designing experiments involving this compound?
- Methodological Answer :
- Control Groups : Include positive/negative controls to isolate the compound’s effects (e.g., solvent-only controls for solubility studies) .
- Variables : Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, cytotoxicity) .
- Reproducibility : Document experimental protocols in detail (e.g., synthesis conditions, instrumentation parameters) to enable replication .
Q. How to conduct a literature review focused on this compound?
- Methodological Answer :
- Database Selection : Use specialized chemistry databases (e.g., Reaxys, CAS SciFinder) to retrieve primary sources. Filter by publication date (last 10 years) to ensure relevance .
- Keyword Strategy : Combine terms like "this compound" with "synthesis," "kinetics," or "structure-activity relationship" to narrow results .
- Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, statistical analysis) and conflicts of interest .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound?
- Methodological Answer :
- Error Analysis : Quantify uncertainties from instrumentation (e.g., HPLC variability) or sample preparation (e.g., purity checks via NMR) .
- Cross-Validation : Compare results across multiple methodologies (e.g., in vitro vs. in silico assays) or independent replicates .
- Contextual Interpretation : Reconcile discrepancies by examining environmental factors (e.g., pH, solvent polarity) or biological model limitations .
Q. How to optimize synthetic methodologies for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, reaction time) and identify optimal conditions .
- Analytical Validation : Employ LC-MS or X-ray crystallography to confirm compound identity and purity .
- Sustainability Metrics : Evaluate green chemistry principles (e.g., atom economy, waste reduction) to improve eco-efficiency .
Q. How to integrate this compound into a systematic review of structurally similar compounds?
- Methodological Answer :
- Taxonomy Development : Classify compounds by core scaffolds or functional groups using cheminformatics tools (e.g., RDKit) .
- Meta-Analysis : Pool data from heterogeneous studies (e.g., IC50 values across cell lines) using standardized normalization techniques .
- Bias Mitigation : Adhere to PRISMA guidelines for transparent reporting and assess publication bias via funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
